

Methylprednisolone-d2 CAS number and molecular weight

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Compound of Interest

Compound Name: Methylprednisolone-d2

Cat. No.: B12413780

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In-Depth Technical Guide to Methylprednisolone-d2

This technical guide provides comprehensive information on the CAS number, molecular weight, experimental applications, and biological signaling pathways related to **Methylprednisolone-d2**. It is intended for researchers, scientists, and professionals in the field of drug development.

Core Data: CAS Number and Molecular Weight

The identification of a specific and universally recognized CAS number for **Methylprednisolone-d2** is complex, as this information is not consistently reported in public databases. Often, the CAS number of the parent compound, Methylprednisolone (83-43-2), is used by commercial suppliers.

A frequently cited CAS number, 1338549-02-2, corresponds to "Methylprednisolone Impurity D," a related but structurally different compound.^{[1][2]} This impurity has a molecular formula of C₂₂H₂₈O₄ and a molecular weight of 356.46 g/mol, which is inconsistent with the expected values for a deuterated version of methylprednisolone.^{[1][2]}

For the purpose of this guide, **Methylprednisolone-d2** is defined as the isotopologue of Methylprednisolone containing two deuterium atoms. The molecular formula of unlabeled Methylprednisolone is C₂₂H₃₀O₅, with a molecular weight of approximately 374.47 g/mol.^[3]

[4] The theoretical molecular weight of **Methylprednisolone-d2** (C₂₂H₂₈D₂O₅) would therefore be approximately 376.48 g/mol .

Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Methylprednisolone	83-43-2[3][4]	C ₂₂ H ₃₀ O ₅	374.47[3][4]
Methylprednisolone-d2	Not consistently reported	C ₂₂ H ₂₈ D ₂ O ₅	~376.48 (theoretical)
Methylprednisolone Impurity D	1338549-02-2[1][2]	C ₂₂ H ₂₈ O ₄	356.46[1][2]

Experimental Protocols

Deuterated analogs of pharmaceuticals, such as **Methylprednisolone-d2**, are most commonly utilized as internal standards in quantitative analysis by mass spectrometry. This is due to their similar chemical and physical properties to the analyte of interest, with a distinct mass difference that allows for precise quantification.

Representative Protocol: Quantification of Methylprednisolone in Biological Matrices using LC-MS/MS with a Deuterated Internal Standard

This protocol outlines a general procedure for the analysis of methylprednisolone in plasma or serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard like **Methylprednisolone-d2**.

1. Sample Preparation (Liquid-Liquid Extraction):

- To 100 µL of plasma or serum, add 10 µL of the deuterated internal standard working solution (e.g., **Methylprednisolone-d2** in methanol).
- Add 500 µL of a suitable organic solvent (e.g., methyl tert-butyl ether or ethyl acetate) for extraction.

- Vortex the mixture for 1-2 minutes.
- Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to separate the organic and aqueous layers.
- Transfer the organic supernatant to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

- Liquid Chromatography (LC):
 - Column: A C18 reverse-phase column is typically used.
 - Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
 - Flow Rate: 0.3 - 0.5 mL/min.
 - Injection Volume: 5 - 10 µL.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Methylprednisolone: Monitor the transition of the parent ion (m/z) to a specific product ion.
 - **Methylprednisolone-d2** (Internal Standard): Monitor the transition of the deuterated parent ion to its corresponding product ion. The exact m/z values will depend on the position of the deuterium labels.

- **Data Analysis:** The concentration of methylprednisolone in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Conceptual Synthesis Workflow for Deuterated Steroids

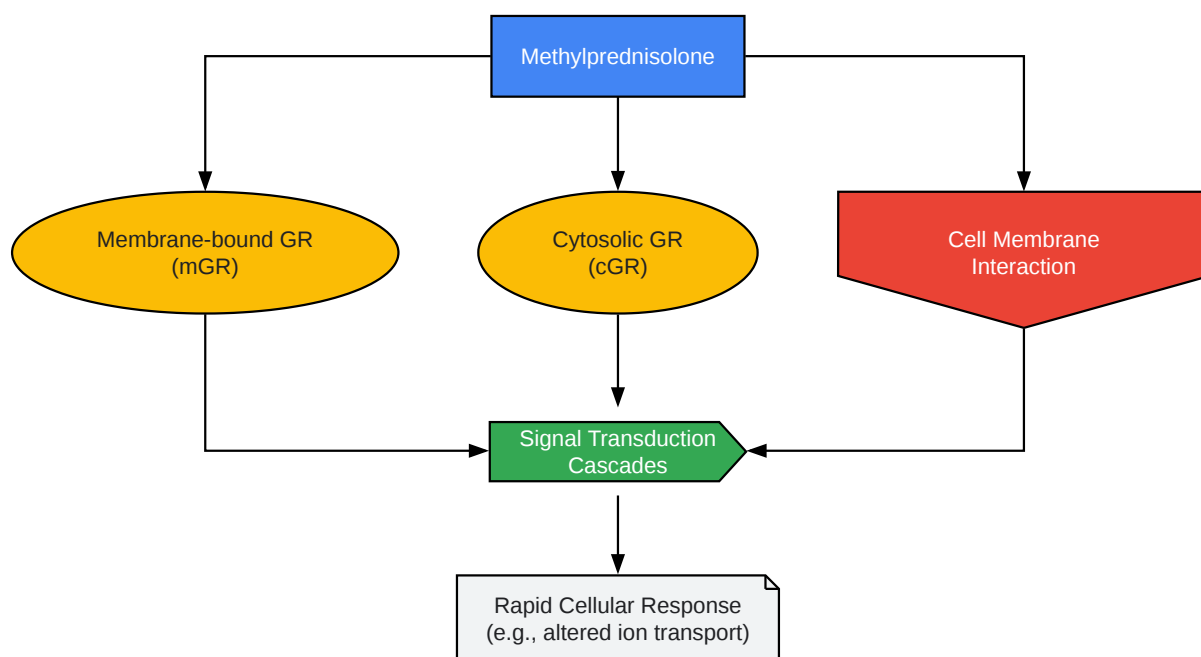
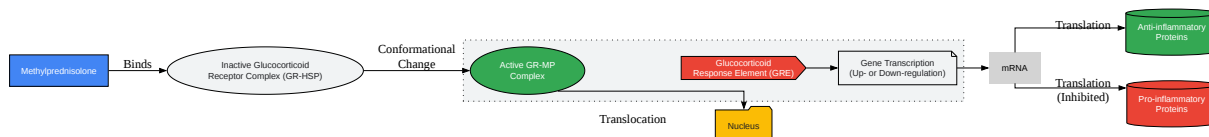
While a specific synthesis protocol for **Methylprednisolone-d2** is not readily available in public literature, a general approach for the deuteration of steroids can be conceptualized. One common method involves base-catalyzed exchange reactions in the presence of a deuterium source, such as deuterium oxide (D₂O). For instance, a $\Delta(5)$ -steroid can be used as a starting material to introduce deuterium atoms at specific positions through a series of chemical reactions, including oxidation, base exchange, and reduction with a deuterated reducing agent like sodium borodeuteride.

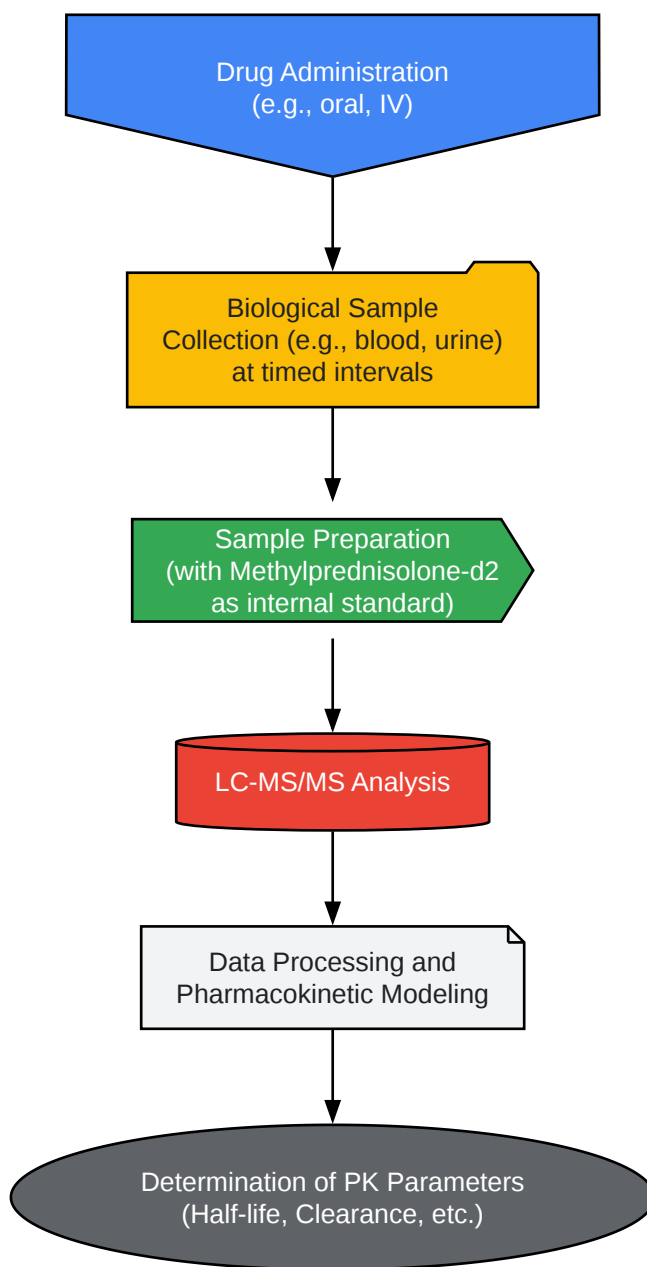
Signaling Pathways and Mechanisms of Action

Methylprednisolone, a synthetic glucocorticoid, exerts its anti-inflammatory and immunosuppressive effects through various signaling pathways. The biological activity of **Methylprednisolone-d2** is expected to be identical to that of its unlabeled counterpart.

Genomic Signaling Pathway

The primary mechanism of action for glucocorticoids is genomic, involving the regulation of gene expression.





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